4-Bromobenzhydrol
Overview
Description
4-Bromobenzhydrol, also known as benzenemethanol, 4-bromo-α-phenyl-, is an organic compound with the molecular formula C13H11BrO. It is a derivative of benzhydrol where a bromine atom is substituted at the para position of one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzhydrol can be synthesized through several methods. One common approach involves the reduction of 4-bromobenzophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcoholic solvent like ethanol or methanol under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-bromobenzophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often under elevated temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-bromobenzophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to 4-bromobenzyl alcohol using strong reducing agents.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an alcoholic solvent.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent
Major Products:
Oxidation: 4-Bromobenzophenone
Reduction: 4-Bromobenzyl alcohol
Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used
Scientific Research Applications
4-Bromobenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of chronic inflammatory disorders.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of 4-bromobenzhydrol involves its interaction with specific molecular targets. For instance, it is known to inhibit the enzyme histamine N-methyltransferase, which plays a role in the metabolism of histamine. By inhibiting this enzyme, this compound can modulate histamine levels and exert anti-inflammatory effects. The compound may also interact with other molecular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
4-Chlorobenzhydrol: Similar in structure but with a chlorine atom instead of bromine.
4-Fluorobenzhydrol: Contains a fluorine atom at the para position.
4-Methylbenzhydrol: Substituted with a methyl group at the para position.
Uniqueness: 4-Bromobenzhydrol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents like chlorine or fluorine .
Properties
IUPAC Name |
(4-bromophenyl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIWDBNPPSHSCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305142 | |
Record name | 4-Bromo-α-phenylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29334-16-5 | |
Record name | 4-Bromo-α-phenylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29334-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Bromobenzhydryl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobenzhydrol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-α-phenylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001305142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-bromobenzhydryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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